

# 6-Bromo-1H-indazole-3-carbaldehyde CAS number

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## Compound of Interest

Compound Name: 6-Bromo-1H-indazole-3-carbaldehyde

Cat. No.: B1293364

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An In-depth Technical Guide to **6-Bromo-1H-indazole-3-carbaldehyde**

CAS Number: 885271-72-7

This technical guide provides a comprehensive overview of **6-Bromo-1H-indazole-3-carbaldehyde**, a key heterocyclic building block in pharmaceutical and materials science research. It details the compound's chemical properties, synthesis, applications, biological significance, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**6-Bromo-1H-indazole-3-carbaldehyde** is a solid compound, typically appearing as a light yellow to brown powder.<sup>[1]</sup> It is recognized for its role as a versatile intermediate in the synthesis of more complex molecules.<sup>[1]</sup>

Property	Value	References
CAS Number	885271-72-7	[1][2][3][4][5]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub> O	[1][2][5][6]
Molecular Weight	225.04 g/mol	[1][5][6]
IUPAC Name	6-bromo-1H-indazole-3-carbaldehyde	[2]
Synonyms	6-bromo-1H-indazole-3-carboxaldehyde, 6-Bromo-indazole-3-carboxaldehyde	[2]
Appearance	Light yellow to brown solid	[1]
Purity	≥95% - ≥98% (by HPLC)	[1][4]
Boiling Point	414.1°C at 760 mmHg	
Melting Point	202-206 °C (for the related 6-Bromoindole-3-carboxaldehyde)	
Storage Conditions	0-8°C or -20°C, sealed storage, away from moisture, in a dark place, under an inert atmosphere.	[1]

## \*\*2. Synthesis and Mechanism

The primary route for synthesizing 1H-indazole-3-carboxaldehydes is through the nitrosation of corresponding indole precursors.[7][8][9] This method is effective for both electron-rich and electron-deficient indoles and circumvents the ineffectiveness of direct formylation methods like the Vilsmeier-Haack reaction on the indazole ring.[7][8]

## Experimental Protocol: Synthesis via Nitrosation of 6-Bromoindole

This protocol is adapted from generalized procedures for the synthesis of 1H-indazole-3-carboxaldehydes from indoles.[3][7][8]

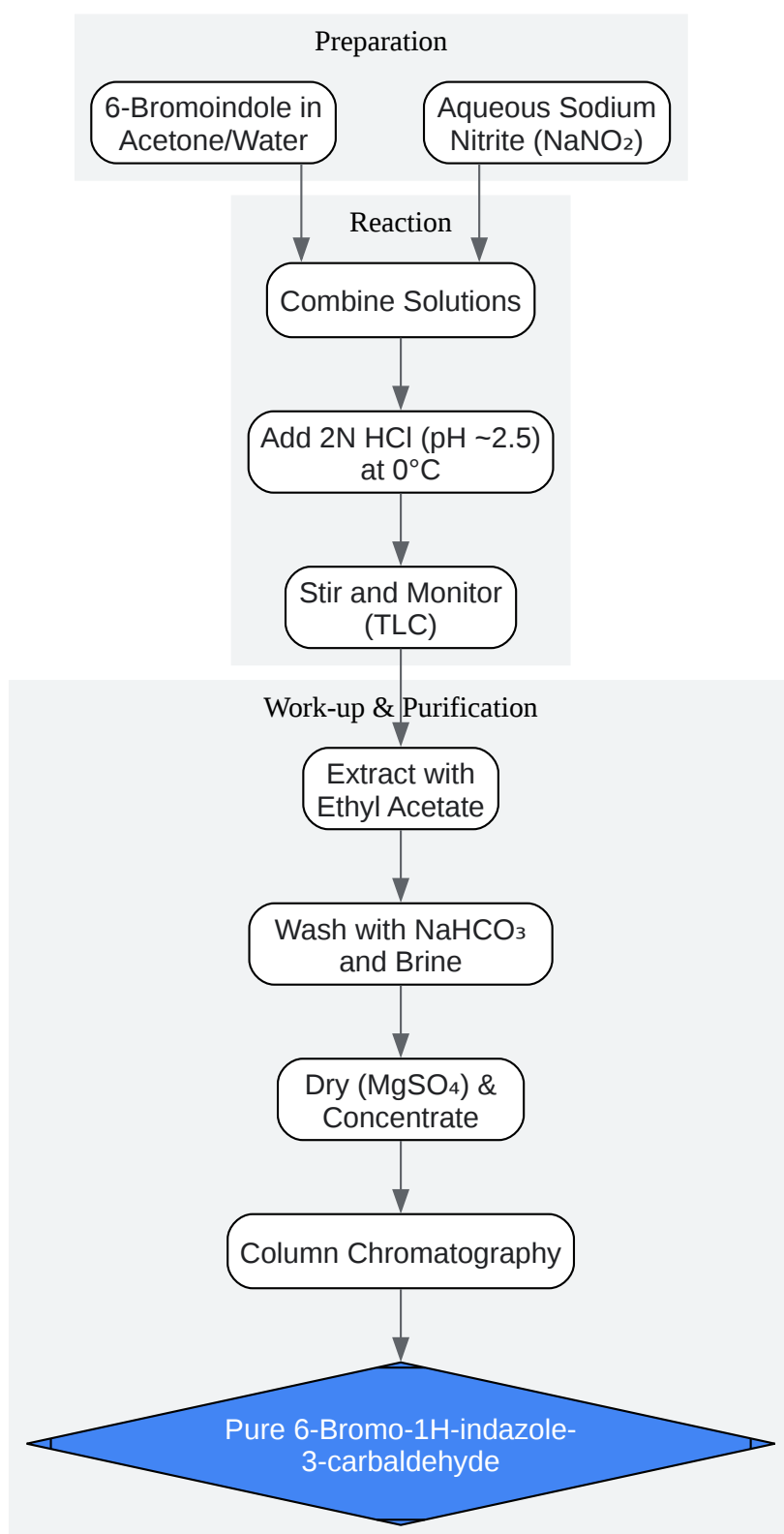
#### Materials:

- 6-Bromoindole
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Hydrochloric Acid (HCl, 2N) or another suitable acid
- Acetone and Water (as solvent) or Ethyl Acetate (for extraction)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Silica Gel for column chromatography

#### Procedure:

- Preparation of Starting Material: Dissolve 6-bromoindole (1 equivalent) in a solvent mixture, such as acetone and water.[3]
- Nitrosating Agent Addition: In a separate flask, prepare an aqueous solution of sodium nitrite (e.g., 20g in 200ml water).[3] Add this solution to the 6-bromoindole solution at room temperature.[3]
- Acidification: Slowly add 2N HCl to the reaction mixture with vigorous stirring, maintaining a low temperature (e.g.,  $0^\circ\text{C}$ ), until the pH reaches approximately 2.5.[3][7] An optimized "reverse addition" protocol, where the indole solution is added to the acidic nitrite mixture, can minimize dimer byproduct formation.[7]
- Reaction Monitoring: The reaction progress can be monitored by the evolution of a red-brown gas.[3] After approximately 30 minutes, Thin-Layer Chromatography (TLC) can be used to check for the disappearance of the starting material.[3]
- Work-up: Once the reaction is complete, extract the product into an organic solvent like ethyl acetate.[3][8] Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[3][7]

- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.<sup>[3]</sup><sup>[7]</sup> The resulting crude product can be purified by column chromatography on silica gel to yield pure **6-Bromo-1H-indazole-3-carbaldehyde**.<sup>[7]</sup>



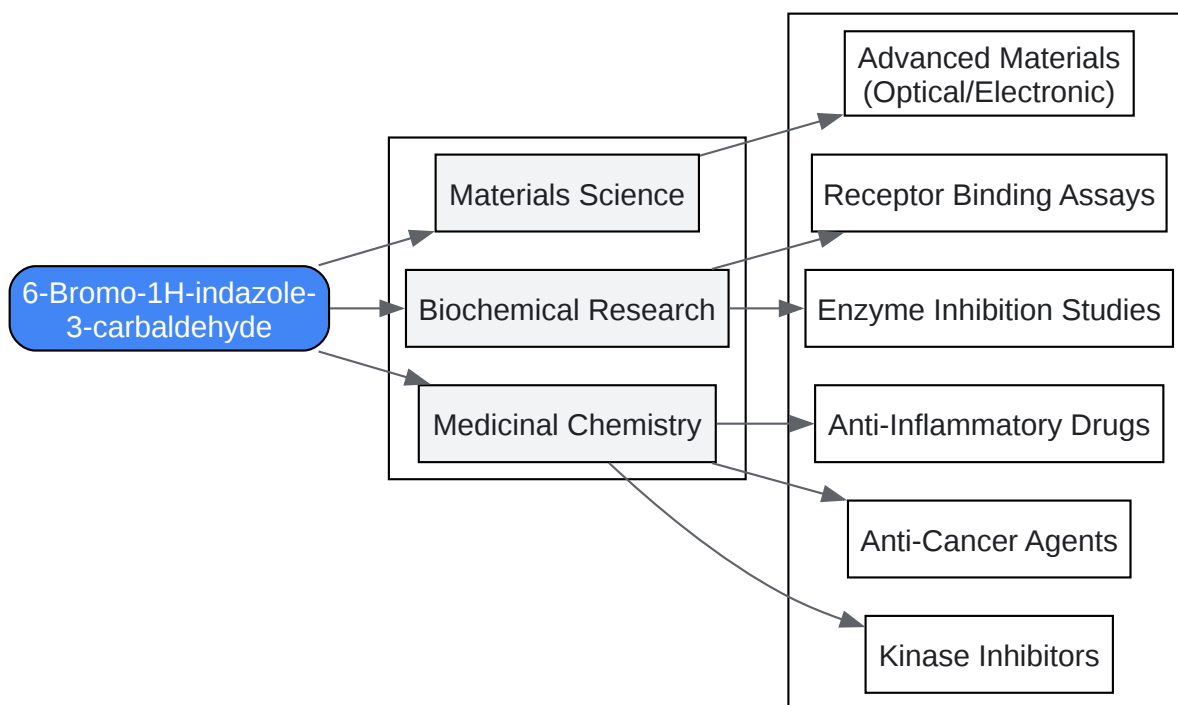
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**Caption:** General workflow for the synthesis of **6-Bromo-1H-indazole-3-carbaldehyde**.

## Applications in Research and Development

The unique structure of **6-Bromo-1H-indazole-3-carbaldehyde**, featuring a reactive aldehyde group and a bromine atom, makes it a valuable precursor in several scientific fields.<sup>[1]</sup>

- **Pharmaceutical Development:** It is a crucial intermediate for synthesizing a variety of indazole derivatives.<sup>[1]</sup> These derivatives are investigated for numerous therapeutic applications, including as anti-cancer and anti-inflammatory agents.<sup>[1][10][11]</sup> The indazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.<sup>[7][9]</sup>
- **Biochemical Research:** The compound is used in studies focused on enzyme inhibition and receptor binding, which are fundamental to understanding disease mechanisms and developing targeted therapies.<sup>[1]</sup>
- **Materials Science:** It can be incorporated into the development of advanced materials, leveraging its structure to create specific electronic or optical properties.<sup>[1]</sup>
- **Organic Synthesis:** The aldehyde functionality serves as a versatile handle for introducing diverse functional groups, enabling the construction of complex molecular architectures.<sup>[1][7]</sup>



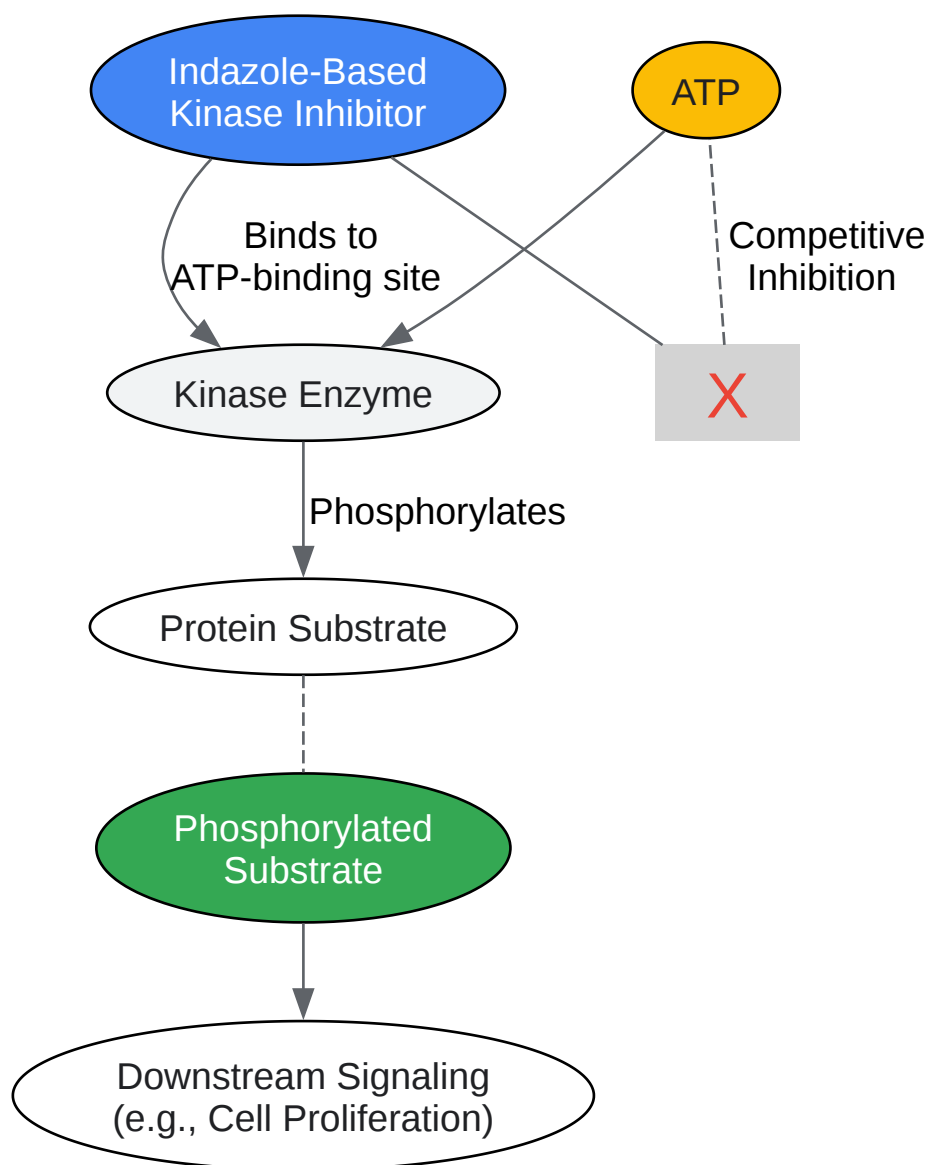
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**Caption:** Key application areas for **6-Bromo-1H-indazole-3-carbaldehyde**.

## Biological Activity and Significance

Indazole derivatives are known to possess a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and antifungal properties.[10][11][12] The core indazole structure is a bioisostere of indole and is a key feature in several approved drugs, such as the kinase inhibitor Pazopanib.[10][11] The synthesis of novel 6-bromo-1H-indazole derivatives has led to compounds with potent antimicrobial and anticancer activities.[13]

The aldehyde at the 3-position is a critical starting point for derivatization to explore these biological activities further, often by converting it into amines, alcohols, or other functional groups to interact with biological targets like enzyme active sites.[7][8]



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**Caption:** Simplified pathway of kinase inhibition by an indazole-based drug.

## Safety and Handling

**6-Bromo-1H-indazole-3-carbaldehyde** is classified as harmful and requires careful handling in a laboratory setting.[6]



Hazard Class	GHS Code	Description	References
Acute toxicity, oral	H302	Harmful if swallowed	[6]
Skin corrosion/irritation	H315	Causes skin irritation	[6]
Serious eye damage/irritation	H319	Causes serious eye irritation	[6]
Acute toxicity, inhalation	H332	Harmful if inhaled	
Specific target organ toxicity	H335	May cause respiratory irritation	[6]

#### Handling and First Aid:

- Prevention: Avoid breathing dust.[14][15] Wash skin thoroughly after handling.[14][15] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[14][15][16]
- First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][15]
- First Aid (Skin): Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14][15]
- First Aid (Inhalation): Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][15]
- First Aid (Ingestion): Call a poison center or doctor if you feel unwell. Rinse mouth.[15]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][17]

## Analytical Data

Characterization of **6-Bromo-1H-indazole-3-carbaldehyde** is typically performed using standard analytical techniques.

- $^1\text{H}$  NMR (300 MHz, acetone- $d_6$ ): An optimized synthesis procedure for this compound reports the following characteristic shifts:  $\delta$  13.20 (brs, 1H), 10.19 (s, 1H), 7.74–7.84 (m, 2H), 7.34 (td,  $J = 9.1, 2.5$  Hz, 1H).[8]
- $^{13}\text{C}$  NMR and IR: Full spectral data can be found in specialized chemical literature and supplier documentation.[8][18] High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[18]

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